1-[6-Bromo-2-(trifluoromethyl)quinol-4-yl]piperazine
Overview
Description
1-[6-Bromo-2-(trifluoromethyl)quinol-4-yl]piperazine is a useful research compound. Its molecular formula is C14H13BrF3N3 and its molecular weight is 360.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Activity : A study by Babu, Srinivasulu, and Kotakadi (2015) synthesized novel derivatives of piperazine, showing potential antimicrobial activity against various bacterial and fungal strains. The chemical structure was confirmed using various spectroscopic methods, and the compounds were evaluated for in vitro antibacterial and antifungal activities (Babu, Srinivasulu, & Kotakadi, 2015).
Photochemical Properties : Mella, Fasani, and Albini (2001) investigated the photochemistry of a piperazine derivative in aqueous solutions. Their findings contribute to understanding the photochemical behavior of this class of compounds, which can be useful in various applications, including drug design and environmental chemistry (Mella, Fasani, & Albini, 2001).
Antimicrobial/Antimycobacterial Activity : Patel, Kumari, Rajani, and Chikhalia (2012) synthesized novel triazine analogues with a piperazinyl moiety, showing dual antimicrobial and antimycobacterial activities. This study's findings are significant for developing new antimicrobial agents (Patel, Kumari, Rajani, & Chikhalia, 2012).
Crystal Structure Analysis : Yuan, Wang, Li, Wang, and Sun (2011) focused on the crystal structure of a compound containing a piperazine ring, providing insights into the molecular conformation and intermolecular interactions. This research is valuable for understanding the physical properties of such compounds (Yuan, Wang, Li, Wang, & Sun, 2011).
Anti-Breast Cancer Agents : Solomon, Hu, and Lee (2010) explored the synthesis of 4-piperazinylquinoline derivatives based on the isatin scaffold for anti-breast cancer applications. Their research highlights the potential of these compounds as prototypes for new anti-breast cancer agents (Solomon, Hu, & Lee, 2010).
Synthesis of Piperazin-2-ones : Rulev, Muzalevskiy, Kondrashov, Ushakov, Romanov, Khrustalev, and Nenajdenko (2013) achieved the synthesis of 3-trifluoromethylated piperazin-2-ones, demonstrating the unique influence of the trifluoromethyl group on the reaction path. This synthesis is relevant for creating compounds with specific pharmacological properties (Rulev et al., 2013).
Soluble Epoxide Hydrolase Inhibitors : Thalji, McAtee, Belyanskaya, Brandt, Brown, Costell, Ding, Dodson, Eisennagel, Fries, Gross, Harpel, Holt, Israel, Jolivette, Krosky, Li, Lu, Mandichak, Roethke, Schnackenberg, Schwartz, Shewchuk, Xie, Behm, Douglas, Shaw, and Marino (2013) identified 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, which could be used for studying various disease models. This research is significant for drug discovery and pharmacological studies (Thalji et al., 2013).
Properties
IUPAC Name |
6-bromo-4-piperazin-1-yl-2-(trifluoromethyl)quinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrF3N3/c15-9-1-2-11-10(7-9)12(21-5-3-19-4-6-21)8-13(20-11)14(16,17)18/h1-2,7-8,19H,3-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMODVQMGKQKWHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=NC3=C2C=C(C=C3)Br)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrF3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.